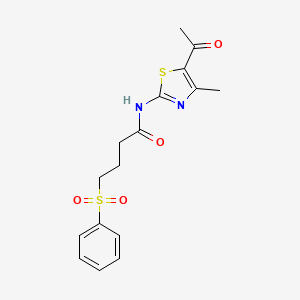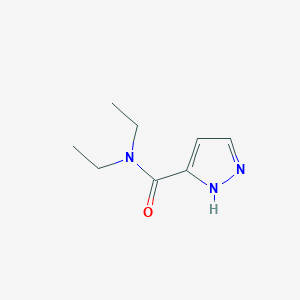
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide, also known as MNIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide exerts its effects by inhibiting the activity of several enzymes, including carbonic anhydrase and urease. It also acts as an antioxidant and scavenges free radicals, reducing oxidative stress and inflammation. This compound has been found to activate the AMPK pathway, which regulates cellular metabolism and energy homeostasis. Additionally, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and cardioprotection. It has also been found to reduce oxidative stress and inflammation, which are implicated in several diseases. This compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide in lab experiments include its low toxicity profile, ease of synthesis, and potential applications in several research areas. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential to form aggregates, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore the use of this compound as a tool for studying cellular metabolism and energy homeostasis. Additionally, research can be conducted to improve the solubility and stability of this compound, which can enhance its biological activity and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. This compound has shown promising results in several research areas, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide can be synthesized using several methods, including the reaction of 2-naphthalenesulfonyl chloride with N-(2-methoxyphenethyl)carbamimidoyl chloride in the presence of a base. Another method involves the reaction of 2-naphthalenesulfonyl chloride with N-(2-methoxyphenethyl)carbamimidoyl chloride in the presence of a catalyst. The synthesis of this compound has also been achieved using a one-pot reaction of 2-naphthalenesulfonyl chloride, N-(2-methoxyphenethyl)carbamimidoyl chloride, and sodium azide.
Wissenschaftliche Forschungsanwendungen
N-(N-(2-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide has been found to have potential applications in several scientific research areas, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-19-9-5-4-7-16(19)12-13-22-20(21)23-27(24,25)18-11-10-15-6-2-3-8-17(15)14-18/h2-11,14H,12-13H2,1H3,(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQGTHRFUHIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903649.png)


![5-Benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2903655.png)
![(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine](/img/structure/B2903656.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2903659.png)



![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2903665.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole](/img/structure/B2903667.png)
![1-benzyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2903670.png)
